Methyl Linolenate

説明

This compound has been reported in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.

RN given refers to cpd without isomeric designation

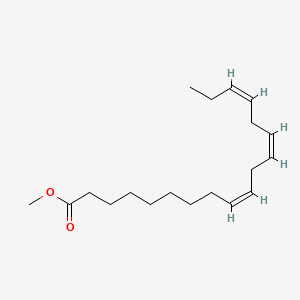

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSXZIHSUZZKJ-YSTUJMKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041560 |

Source

|

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid |

Source

|

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 (20°) |

Source

|

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

301-00-8 |

Source

|

| Record name | Methyl linolenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of methyl linolenate

An In-depth Technical Guide to the Physical Properties of Methyl Linolenate

Introduction

This compound (C19H32O2) is the methyl ester of α-linolenic acid, an 18-carbon chain omega-3 fatty acid with three cis double bonds.[1][2][3][4] It is a key compound in various research and industrial fields, including biochemistry, food science, and the development of biofuels. Understanding its physical properties is crucial for its application in drug development, where it may be studied for its anti-inflammatory and antioxidant potential, and in materials science as a precursor for bio-based polymers.[4] This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][4][5] Its high degree of unsaturation makes it susceptible to oxidation, and it is sensitive to light, heat, and air.[2][6] Therefore, it is often stored at low temperatures (e.g., -20°C) under an inert atmosphere, such as nitrogen, and protected from light.[2][5]

Data Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C₁₉H₃₂O₂ | - |

| Molecular Weight | 292.46 g/mol [2][3][4][5][7] | - |

| Density | 0.883 - 0.895 g/mL[1][2][5][7] | 20-25 °C |

| Boiling Point | 182 °C[2][6][7][8] 346 - 348 °C[4] 364 - 365 °C[9] | at 3 mmHg at atmospheric pressure |

| Melting Point | -57 °C[2] | - |

| Refractive Index | 1.459 - 1.470[1][2][4][7] | n20/D (at 20 °C) |

| Flash Point | 113 °C (235.4 °F)[8] | Closed cup |

| Solubility | Insoluble in water.[6][9] Soluble in DMSO, Ethanol,[3][10] Chloroform, and other fat solvents.[2][11] | 25 °C |

| Appearance | Colorless to light yellow/orange clear liquid[1][4][5] | Room Temperature |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses relevant to this compound.

Determination of Purity and Composition by Gas Chromatography (GC)

Gas chromatography is the standard method for assessing the purity of fatty acid methyl esters (FAMEs) like this compound and determining their composition in a mixture. The European standard EN14103:2011 provides a revised method for this analysis in biodiesel.[12]

Objective: To separate and quantify this compound from other FAMEs.

Principle: The sample is vaporized and injected onto a capillary column. Components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification.

Methodology:

-

Sample Preparation:

-

If starting from a neat oil or fat, a transesterification reaction is required to convert triglycerides to FAMEs. A common method involves heating the sample (e.g., 25 mg of oil) with methanolic hydrochloride (e.g., 2 mL of 2M methanolic HCl) at 80°C for 20 minutes.

-

For purified this compound or FAME mixtures, accurately weigh approximately 100 mg of the sample into a vial.[12]

-

Add a known amount (e.g., 100 mg) of an internal standard, such as methyl nonadecanoate (C19:0), for accurate quantification.[12]

-

Dissolve the sample and internal standard in a suitable solvent, like toluene or hexane, to a final volume of 10 mL.[12]

-

-

Instrumentation (based on Agilent 7890 Series GC): [12]

-

Column: A polar capillary column, such as a DB-WAX or Omegawax, is preferred for FAME separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the prepared sample is injected using a split injector.

-

Temperature Program:

-

Initial oven temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase temperature at 5°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) set at 250°C.

-

-

Data Analysis:

-

Identify peaks based on their retention times compared to known FAME standards.

-

Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard.

-

Determination of Density using a Vibrating-Tube Densitometer

This method provides highly accurate density measurements for liquids over a range of temperatures and pressures.

Objective: To measure the density of liquid this compound with high precision.

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with the sample liquid. The change in frequency is directly related to the density of the liquid.

Methodology:

-

Calibration: The densitometer is calibrated using two fluids with accurately known densities, typically dry air and deionized water, across the desired temperature and pressure range.

-

Sample Loading: The sample of this compound is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the filled tube once thermal equilibrium is reached at the set temperature (e.g., 20°C or 25°C).

-

Calculation: The density (ρ) is calculated by the instrument's software using the formula: ρ = A * τ² - B, where τ is the oscillation period, and A and B are instrument constants determined during calibration.

-

Data Correlation: For measurements across a range of temperatures and pressures, a Tait-type equation can be used to correlate the experimental density data.[14]

Logical and Experimental Workflows

Visualizing the experimental process is key for reproducibility and understanding. The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: Workflow for FAME Analysis by Gas Chromatography.

This technical guide provides researchers, scientists, and drug development professionals with the essential physical data and methodological framework for working with this compound. Adherence to these standardized protocols will ensure the generation of accurate and reproducible results.

References

- 1. This compound | C19H32O2 | CID 5319706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 301-00-8 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. 亚麻酸甲酯 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound analytical standard 301-00-8 [sigmaaldrich.com]

- 9. This compound, 7361-80-0 [thegoodscentscompany.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 112-63-0 CAS MSDS (METHYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. agilent.com [agilent.com]

- 13. customs.go.jp [customs.go.jp]

- 14. researchgate.net [researchgate.net]

Natural Sources of Alpha-Methyl Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl linolenate, the methyl ester of the essential omega-3 fatty acid alpha-linolenic acid (ALA), is a lipophilic compound found in various natural sources, particularly in the plant kingdom. As a derivative of ALA, it is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for numerous physiological processes. This technical guide provides an in-depth overview of the natural sources of alpha-methyl linolenate, quantitative data on its occurrence, detailed experimental protocols for its analysis, and insights into the relevant metabolic pathways.

Natural Occurrence of Alpha-Methyl Linolenate

Alpha-methyl linolenate has been identified in a variety of plant species, often as a component of their essential oils or seed oils. While its precursor, alpha-linolenic acid, is more widespread, the methyl ester form has been specifically reported in the following natural sources.

Table 1: Quantitative Data of Alpha-Methyl Linolenate and Alpha-Linolenic Acid in Various Natural Sources

| Natural Source | Plant Part | Compound | Concentration (%) | Reference(s) |

| Linum usitatissimum (Linseed) | Seed Oil | α-Linolenic Acid | 47.89 - 68.0 | [1] |

| Azadirachta indica (Neem) | Seed Oil | Methyl Linolenate | Not explicitly quantified, but present | [2] |

| Seed Oil | α-Linolenic Acid | Present, but not quantified | [2] | |

| Ligularia persica | Leaf Essential Oil | Linolenic Acid Methyl Ester | 4.7 | [3] |

| Mikania goyazensis | Not Specified | This compound | Presence reported, not quantified | [4] |

| Anchietea salutaris | Not Specified | This compound | Presence reported, not quantified | [4] |

| Hedysarum polybotrys | Not Specified | This compound | Presence reported, not quantified | [5] |

| Oxalis triangularis | Not Specified | This compound | Presence reported, not quantified | [6] |

Note: The concentration of alpha-methyl linolenate can be derived from the corresponding alpha-linolenic acid content through transesterification.

Experimental Protocols

The analysis of alpha-methyl linolenate from natural sources typically involves extraction of lipids, conversion of fatty acids and their esters to fatty acid methyl esters (FAMEs) if not already in that form, and subsequent chromatographic analysis.

Lipid Extraction from Plant Material

A standard method for extracting lipids from plant tissues is the Folch or a modified Bligh-Dyer method.

Protocol:

-

Homogenize a known weight of dried and ground plant material (e.g., 10 g) in a chloroform:methanol (2:1, v/v) solution.

-

Filter the mixture to remove solid plant debris.

-

Wash the filtrate with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Transesterification of Triglycerides to Fatty Acid Methyl Esters (FAMEs)

For sources where alpha-linolenic acid is present as a triglyceride, it must be converted to its methyl ester for gas chromatography analysis.

Protocol: Acid-Catalyzed Transesterification

-

Dissolve a known amount of the lipid extract (e.g., 100 mg) in 2 mL of toluene.

-

Add 4 mL of 1% sulfuric acid in methanol.

-

Heat the mixture in a sealed tube at 50°C for 12 hours.

-

After cooling, add 5 mL of 5% sodium chloride solution.

-

Extract the FAMEs with 2 x 5 mL of hexane.

-

Pool the hexane extracts and wash with 2 mL of 2% potassium bicarbonate solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

The resulting hexane solution containing FAMEs is ready for GC analysis.

Gas Chromatography (GC) Analysis of FAMEs

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for the quantification of FAMEs.

Typical GC-FID Parameters:

-

Column: A polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a similar column suitable for FAME separation.

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/minute.

-

Hold at 240°C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

Quantification: Identification of alpha-methyl linolenate is based on the retention time compared to a pure standard. Quantification is performed by comparing the peak area with that of an internal standard (e.g., methyl heptadecanoate).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Alpha-Linolenic Acid

Alpha-methyl linolenate is readily hydrolyzed in vivo to alpha-linolenic acid (ALA), which then enters the metabolic pathway for the synthesis of longer-chain omega-3 fatty acids. This pathway involves a series of desaturation and elongation steps.

Caption: Metabolic conversion of alpha-linolenic acid to long-chain omega-3 fatty acids.

Experimental Workflow for FAME Analysis

The overall process for analyzing alpha-methyl linolenate from a natural source can be summarized in the following workflow.

Caption: General workflow for the analysis of alpha-methyl linolenate from natural sources.

Conclusion

Alpha-methyl linolenate is a naturally occurring fatty acid methyl ester with potential applications in nutrition and pharmacology. While linseed and neem oils are significant sources of its precursor, alpha-linolenic acid, direct evidence of the methyl ester is found in the essential oils of certain plants like Ligularia persica. The analytical methods for its quantification are well-established, relying on gas chromatography. Further research is warranted to explore a wider range of plant species for their alpha-methyl linolenate content and to elucidate the specific biological activities of this esterified form of a vital omega-3 fatty acid.

References

- 1. KEGG_ALPHA_LINOLENIC_ACID_METABOLISM [gsea-msigdb.org]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. Antidiabetic properties of purified polysaccharide from Hedysarum polybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. tropical.theferns.info [tropical.theferns.info]

difference between alpha-linolenic acid and methyl linolenate

An In-depth Technical Guide to the Core Differences Between Alpha-Linolenic Acid and Methyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alpha-linolenic acid (ALA) and this compound, focusing on their chemical, physical, and biological distinctions. The information is intended for a technical audience and is presented to support research and development activities.

Core Chemical and Physical Distinctions

Alpha-linolenic acid is a naturally occurring omega-3 polyunsaturated fatty acid essential to the human diet.[1][2] this compound is the methyl ester derivative of alpha-linolenic acid, often synthesized for specific applications in research and analysis.[3][4] The fundamental difference lies in the functional group at the terminus of the carbon chain: a carboxylic acid in ALA and a methyl ester in this compound. This seemingly subtle structural change leads to significant differences in their physicochemical properties and, consequently, their biological roles and applications.

Chemical Structure

The esterification of the carboxyl group in alpha-linolenic acid to form this compound is a key differentiating feature.

Physicochemical Properties

The conversion of the polar carboxylic acid to a less polar methyl ester significantly alters the physical properties of the molecule. These differences are crucial for their handling, analysis, and biological interactions.

| Property | Alpha-Linolenic Acid | This compound |

| Synonyms | ALA, (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | Linolenic acid methyl ester, Methyl α-linolenate |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₉H₃₂O₂ |

| Molecular Weight | 278.43 g/mol | 292.46 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to light orange to yellow clear liquid |

| Melting Point | -11 °C | -57 °C |

| Boiling Point | 230-232 °C (at 17 mmHg) | 182 °C (at 3 mmHg), 346-348 °C (at 760 mmHg) |

| Density | 0.9176 g/cm³ | 0.895 - 0.900 g/mL at 25 °C |

| Solubility | Soluble in organic solvents, limited in water | Soluble in organic solvents, insoluble in water |

| Stability | Susceptible to oxidation | Also susceptible to oxidation, but more stable for storage as a pure chemical |

Biological Roles and Metabolic Fate

The primary biological relevance lies with alpha-linolenic acid as an essential fatty acid. This compound's biological activity is largely considered in the context of its in-vitro use or after its potential hydrolysis back to ALA in vivo.

Alpha-Linolenic Acid: An Essential Omega-3 Fatty Acid

Alpha-linolenic acid cannot be synthesized by humans and must be obtained through diet.[1][2] It serves as a precursor to longer-chain, more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions.[5] However, this conversion process is inefficient in humans.[5]

ALA plays a crucial role in:

-

Cardiovascular Health: Associated with a reduced risk of cardiovascular disease.[6]

-

Anti-inflammatory Effects: Competes with linoleic acid (an omega-6 fatty acid) for the enzyme delta-6-desaturase, which can modulate the production of pro-inflammatory eicosanoids.[5]

-

Neuroprotection: Studies suggest neuroprotective effects against ischemic injury.

ALA influences several key signaling pathways involved in lipid metabolism and inflammation. For instance, it can suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid biosynthesis. Additionally, ALA can inhibit the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory mediators like nitric oxide.

This compound: A Research Tool

This compound is primarily used in research and analytical settings. While it can exhibit some biological activities in vitro, such as anti-melanogenesis effects, it is generally a poor agonist for fatty acid receptors like GPR120 compared to the free acid form.[7] When used in vivo, its effects are often considered to be mediated by its hydrolysis to alpha-linolenic acid by esterase enzymes. However, the bioavailability of fatty acid methyl esters may be lower compared to free fatty acids or triglycerides.

Experimental Protocols and Analysis

The key practical is evident in the analytical laboratory, particularly in the context of gas chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS is a standard technique for the qualitative and quantitative analysis of fatty acids. However, free fatty acids like ALA are not ideal for direct GC-MS analysis due to their low volatility and high polarity, which can lead to poor chromatographic separation. To overcome this, fatty acids are derivatized into their more volatile and less polar fatty acid methyl esters (FAMEs). In this context, alpha-linolenic acid is converted to this compound.

Objective: To convert alpha-linolenic acid in a sample to this compound for GC-MS analysis.

Materials:

-

Sample containing alpha-linolenic acid (e.g., lipid extract from cells or tissue)

-

Boron trifluoride-methanol (BF₃-methanol) solution (14%)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS system

Methodology:

-

Lipid Extraction: Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

-

Esterification: a. To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution. b. Incubate the mixture in a sealed tube at 100°C for 30-60 minutes. c. Cool the tube to room temperature.

-

Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube. b. Vortex thoroughly and centrifuge to separate the layers. c. Carefully collect the upper hexane layer containing the FAMEs (including this compound).

-

Drying and Concentration: a. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

-

GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS system. b. Separate the FAMEs on a suitable capillary column (e.g., a polar stationary phase). c. Identify and quantify this compound based on its retention time and mass spectrum compared to a known standard.

Summary of Core Differences

| Feature | Alpha-Linolenic Acid | This compound |

| Chemical Nature | Free fatty acid with a carboxylic acid group. | Fatty acid methyl ester with a methyl ester group. |

| Primary Role | Essential omega-3 fatty acid in nutrition, precursor to EPA and DHA. | Analytical standard and research chemical; derivative for GC-MS analysis. |

| Biological Activity | Biologically active, interacts with receptors and signaling pathways. | Limited direct biological activity; often requires hydrolysis to ALA to be active. |

| Volatility & Polarity | Less volatile and more polar. | More volatile and less polar. |

| Analytical Use | Typically derivatized to its methyl ester before GC-MS analysis. | The direct analyte in GC-MS after derivatization of fatty acids. |

| Bioavailability | Absorbed through the diet as a free fatty acid or from triglycerides. | Potentially lower oral bioavailability compared to the free fatty acid. |

Conclusion

The distinction between alpha-linolenic acid and this compound is a critical one for researchers in the fields of nutrition, biochemistry, and drug development. While structurally similar, the presence of a carboxylic acid versus a methyl ester group dictates their respective roles. Alpha-linolenic acid is the biologically significant, essential fatty acid, integral to human health and metabolic processes. In contrast, this compound serves as a vital tool in the laboratory, enabling the accurate analysis and quantification of its parent compound and other fatty acids. Understanding these core differences is fundamental to the design of meaningful experiments and the correct interpretation of their results.

References

- 1. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Linolenate: A Comprehensive Technical Guide

CAS Number: 301-00-8

This technical guide provides a detailed overview of methyl linolenate, a polyunsaturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical and physical properties, toxicological profile, and safe handling procedures.

Chemical and Physical Properties

This compound, the methyl ester of α-linolenic acid, is a colorless to light yellow liquid. It is a key omega-3 fatty acid ester and finds applications in various research and industrial fields.[1] The following tables summarize its key quantitative properties.

| Identifier | Value | Source |

| CAS Number | 301-00-8 | [1][2][3][4] |

| Molecular Formula | C19H32O2 | [1][3][4] |

| Molecular Weight | 292.46 g/mol | [1][3][5] |

| Synonyms | Linolenic acid methyl ester, Methyl cis,cis,cis-9,12,15-octadecatrienoate | [1][3] |

| Physical Property | Value | Source |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 182 °C @ 3 mmHg | [3] |

| Density | 0.895 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.470 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water | [6] |

| Storage Temperature | -20°C |

Toxicological Data

The toxicological profile of this compound indicates that it is not classified as a hazardous substance.[6] However, comprehensive toxicological studies are limited. The available information is summarized below.

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [3] |

| Skin Corrosion/Irritation | Not classified as an irritant. Generally does not irritate the skin. | |

| Serious Eye Damage/Irritation | No irritating effect. | [6] |

| Respiratory or Skin Sensitization | No sensitizing effects known. | [6] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA. | [6] |

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety. The following table outlines key safety and handling recommendations.

| Aspect | Recommendation | Source |

| Personal Protective Equipment | Wear protective gloves, and eye/face protection (safety goggles). | |

| Handling | Avoid breathing vapors, mist, or gas. Handle in a well-ventilated area. | [3] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage at -20°C. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [3] |

| Spill Response | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the safety and properties of chemical substances. The following sections describe standard methodologies relevant to the data presented.

Skin Irritation Testing

The assessment of skin irritation potential is conducted following the OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .[7][8] This in vitro method provides a humane alternative to animal testing.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8]

-

Procedure: The test substance is applied topically to the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., up to 4 hours).[7]

-

Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a cell viability assay, typically the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[8]

-

Classification: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[8]

Flash Point Determination

The flash point is a critical parameter for assessing the fire hazard of a liquid. A standard method for its determination is the ASTM D6450 - Standard Test Method for Flash Point by Continuously Closed Cup (CCCFP) Tester .[9]

Methodology:

-

Apparatus: A continuously closed cup flash point analyzer is used.

-

Sample Preparation: A small volume of the sample (typically 1 mL) is placed into the test cup.[9]

-

Procedure: The test cup is heated at a controlled rate. An ignition source is applied to the vapor space above the liquid at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Acute Oral Toxicity Assessment

Methodology:

-

Test Animals: Typically, a small number of rodents (e.g., rats) are used.

-

Dosage: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose level.

-

Observation: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[10]

-

Procedure: Based on the outcome (survival or death), the dose for the next step is either increased or decreased. This process is repeated until the dose that causes mortality in a certain proportion of animals is identified, or the limit dose (e.g., 2000 mg/kg) is reached without mortality.[10]

-

Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 301-00-8 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. This compound | C19H32O2 | CID 5319706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. chemview.epa.gov [chemview.epa.gov]

The Solubility of Methyl Linolenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl linolenate in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies to support laboratory work.

Quantitative Solubility Data

The solubility of this compound, a key fatty acid methyl ester (FAME), is crucial for a range of applications, from formulation development to analytical chemistry. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL (requires sonication) | [1][2] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | 100 mg/mL | |

| Water | H₂O | 18.02 | Not Specified | Insoluble (< 0.1 mg/mL) | [3] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Sparingly Soluble | [4] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Slightly Soluble | [4] |

| Methanol | CH₃OH | 32.04 | Not Specified | Slightly Soluble | [4] |

| n-Hexane | C₆H₁₄ | 86.18 | Not Specified | Soluble | [5] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that while this compound does dissolve to some extent, the precise concentration at saturation has not been specified in the available literature. The solubility in n-hexane is inferred from the commercial availability of a standard solution of this compound in this solvent.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many scientific endeavors. The following section details established methodologies that can be adapted for quantifying the solubility of this compound in various organic solvents.

Isothermal Equilibrium Method (Shake-Flask)

The isothermal equilibrium method, often referred to as the shake-flask method, is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Principle: An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant represents its solubility at that specific temperature.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally by analyzing the supernatant concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved this compound to settle. Centrifugation at the same temperature can be employed to expedite this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC).[7][8] A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly for non-volatile solutes.[9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Prepare Saturated Solution: Generate a saturated solution of this compound in the desired solvent using the isothermal equilibrium method described above.

-

Sample Collection: Accurately pipette a known volume of the clear supernatant into a pre-weighed, inert container (e.g., a glass vial or aluminum pan).

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Drying and Weighing: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the initial volume of the supernatant.

Spectroscopic Method

For compounds that possess a chromophore, UV-Vis spectrophotometry can be a rapid method for determining solubility.[11][12][13] While this compound itself does not have a strong chromophore in the standard UV-Vis range, derivatization techniques can be employed.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a calibration curve.

Detailed Methodology (with derivatization):

-

Prepare Saturated Solution: Prepare a saturated solution as described in the isothermal equilibrium method.

-

Dilution: Accurately dilute an aliquot of the supernatant with the solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Derivatization (if necessary): If this compound does not absorb light in the desired range, a chemical derivatization step to introduce a chromophore may be necessary.

-

Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) against a solvent blank.

-

Quantification: Determine the concentration of this compound using a pre-established calibration curve of absorbance versus concentration for the derivatized or underivatized compound in the same solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method followed by analytical quantification.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its determination. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound solution in n-hexane Standard substance [chemicalbook.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. scielo.br [scielo.br]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Methyl Linolenate for Researchers and Drug Development Professionals

Introduction: Methyl linolenate, the methyl ester of α-linolenic acid, is an omega-3 polyunsaturated fatty acid of significant interest in biomedical research and pharmaceutical development. Its involvement in various physiological processes, including inflammation, melanogenesis, and cellular signaling, has made it a focal point for studies aiming to understand and modulate these pathways. This technical guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols for its application in cell-based assays, and a summary of its role in key signaling pathways.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. Several reputable chemical suppliers offer this compound in various grades and quantities. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich | This compound | ≥99% (GC) | 301-00-8 | C₁₉H₃₂O₂ | Offered as a neat liquid; detailed Certificate of Analysis available upon request.[1] |

| Cayman Chemical | α-Linolenic Acid methyl ester | ≥98% | 301-00-8 | C₁₉H₃₂O₂ | Provided as a solution in ethanol (250 mg/ml); technical data sheet includes solubility information in various solvents. |

| MedChemExpress | This compound | 99.46% | 301-00-8 | C₁₉H₃₂O₂ | Certificate of Analysis, HNMR, and MS data are available on their website. |

| Thermo Fisher Scientific | This compound, 99% | ≥98.5% (GC) | 301-00-8 | C₁₉H₃₂O₂ | Specifications include appearance, refractive index, and infrared spectrum conformity.[2] |

| TCI Chemicals | This compound | >98.0%(GC) | 301-00-8 | C₁₉H₃₂O₂ | Offered as a standard material for Gas Chromatography (GC).[3][4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Alpha-linolenic acid, the precursor to this compound, has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.

References

- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. mesoscale.com [mesoscale.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

The Biological Role of Methyl Linolenate in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl linolenate, a methyl ester of the omega-3 fatty acid α-linolenic acid, serves as a crucial signaling precursor in plant metabolism.[1] While it can act as a plant metabolite and an insect attractant in its own right, its primary biological significance lies in its role as a key intermediate in the biosynthesis of jasmonates.[1][2] Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are potent phytohormones that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its conversion to jasmonates, the intricate signaling pathways that are subsequently activated, and the physiological consequences of this activation. Detailed experimental protocols for the analysis of this compound and a conceptual workflow for investigating its biological functions are also provided.

Biosynthesis of Jasmonates from α-Linolenic Acid

The journey from α-linolenic acid to the bioactive jasmonates is a well-orchestrated enzymatic cascade that traverses multiple cellular compartments. This compound is an intermediate in this process, arising from the esterification of α-linolenic acid. The core biosynthetic pathway to jasmonic acid is outlined below.

The initial steps of jasmonate biosynthesis occur within the chloroplasts.[3] α-Linolenic acid is released from chloroplast membranes and undergoes oxygenation by 13-lipoxygenase (13-LOX).[4] The resulting 13-hydroperoxyoctadecatrienoic acid (13-HPOT) is then converted to an unstable allene oxide by allene oxide synthase (AOS).[5] This allene oxide is subsequently cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).[5]

OPDA is then transported to the peroxisome for the final steps of JA biosynthesis.[3] Here, OPDA is reduced by OPDA reductase3 (OPR3), followed by three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid, which can then be epimerized to the more stable (-)-jasmonic acid.[3] Jasmonic acid can then be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT) to produce the volatile signal, methyl jasmonate (MeJA).[6]

Figure 1: Jasmonate biosynthesis pathway from α-linolenic acid.

Jasmonate Signaling Pathway

The perception of jasmonate signals and the subsequent transcriptional reprogramming are mediated by a well-defined signaling cascade. The bioactive form of jasmonate is the isoleucine conjugate, JA-Ile.[7]

In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.[7] They bind to and inhibit the activity of various transcription factors, including MYC2, which is a key regulator of jasmonate-responsive genes.[8]

Upon perception of biotic or abiotic stress, the levels of JA-Ile rise. JA-Ile then acts as a molecular glue, facilitating the interaction between the JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[9][10] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[11] This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome.[10]

The degradation of JAZ proteins releases the transcription factors they were repressing, such as MYC2.[8] Liberated MYC2 can then activate the expression of a suite of downstream jasmonate-responsive genes, leading to various physiological responses, including the production of defense compounds, growth inhibition, and senescence.[8]

Figure 2: Core jasmonate signaling pathway.

Quantitative Data on the Effects of Jasmonate Signaling

The activation of the jasmonate signaling pathway by its precursor, this compound, through conversion to JA and MeJA, has profound and quantifiable effects on plant physiology. The following tables summarize some of these effects.

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Growth Parameters

| Plant Species | MeJA Concentration | Effect on Plant Height | Effect on Biomass | Reference |

| Soybean (Glycine max) | 1.0 mM | -17% | -22% (shoot), -15% (root) | [12] |

| Tomato (Solanum lycopersicum) | 1.0 mM | -20% | -30% (shoot), -25% (root) | [7] |

| Sunflower (Helianthus annuus) | 0.1 mM | Significant decrease | Significant decrease | [7] |

| Wheat (Triticum aestivum) | 10⁻⁷ M | +7% (mitotic index in roots) | - | [13] |

| Chinese Chives (Allium tuberosum) | 500 µM | No significant effect | No significant effect | [14] |

Table 2: Effects of Methyl Jasmonate (MeJA) on Plant Defense Against Herbivores

| Plant Species | Herbivore | MeJA Treatment | Effect on Herbivore | Reference |

| Rice (Oryza sativa) | Cucumber beetle | 100 µM | 50% reduction in growth | [15] |

| Rice (Oryza sativa) | Rice water weevil | 100 µM | 100% reduction in growth, 100% mortality | [15] |

| Tomato (Solanum lycopersicum) | Tetranychus evansi (red spider mite) | Exogenous application | Higher mortality, lower oviposition rate | [16] |

| Ficus hahliana | Generalist herbivores (assessed with dummy caterpillars) | Exogenous application | Two-fold increase in predation on herbivores | [17] |

| Poplar (Populus alba var. pyramidalis) | Asian Longhorned Beetle (Anoplophora glabripennis) | 10⁻⁴ mol/L | Significantly lower larval survival rate | [10] |

Table 3: Fold Change in Expression of Jasmonate-Responsive Genes in Arabidopsis thaliana After MeJA Treatment

| Gene | Function | Fold Change (MeJA vs. Control) | Time Point | Reference |

| VSP2 (Vegetative Storage Protein 2) | Defense/Wounding Response | >100 | 8 hours | [18] |

| LOX2 (Lipoxygenase 2) | JA Biosynthesis | ~50 | 8 hours | [19] |

| JAZ7 (Jasmonate ZIM-domain 7) | JA Signaling Repressor | ~20 | 1 hour | [20] |

| PDF1.2 (Plant Defensin 1.2) | Defense against Fungi | ~15 | 24 hours | [20] |

| PAL1 (Phenylalanine Ammonia-Lyase 1) | Phenylpropanoid Biosynthesis | ~4 | 24 hours |

Experimental Protocols

Extraction and Quantification of this compound and Other Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of FAMEs from plant tissue.

1. Sample Preparation: a. Harvest approximately 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powdered tissue to a glass tube with a Teflon-lined screw cap.

2. Lipid Extraction and Transesterification (One-Step Method): a. To the powdered tissue, add 2 mL of a methylation reagent (e.g., methanol containing 2.5% (v/v) H₂SO₄). b. Add a known amount of an internal standard (e.g., pentadecanoic acid or heptadecanoic acid) for quantification. c. Tightly cap the tube and incubate at 80°C for 1-2 hours in a heating block or water bath.

3. FAMEs Extraction: a. Cool the tubes to room temperature. b. Add 1 mL of hexane and 1 mL of deionized water. c. Vortex vigorously for 1 minute to partition the FAMEs into the hexane layer. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

4. GC-MS Analysis: a. Inject 1 µL of the hexane extract into the GC-MS system. b. GC Conditions (example):

- Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 250°C at 4°C/min, and hold for 5 min.

- Injector Temperature: 250°C. c. MS Conditions (example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 50 to 550.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 250°C.

5. Data Analysis: a. Identify this compound and other FAMEs by comparing their mass spectra and retention times to those of authentic standards. b. Quantify the amount of each FAME by comparing its peak area to the peak area of the internal standard.

Extraction of Jasmonates for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for the extraction of jasmonates from plant tissue.

1. Sample Preparation: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder.

2. Extraction: a. To the powdered tissue, add 1 mL of extraction solvent (e.g., 2-propanol:H₂O:concentrated HCl at a ratio of 2:1:0.002 v/v/v).[15] b. Add a known amount of deuterated internal standards (e.g., d₂-JA, d₆-JA-Ile) for accurate quantification. c. Shake at 4°C for 30 minutes. d. Add 2 mL of dichloromethane and shake for another 30 minutes at 4°C.[15] e. Centrifuge at 13,000 x g for 5 minutes at 4°C.

3. Phase Separation and Purification: a. Transfer the lower organic phase to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. LC-MS/MS Analysis: a. LC Conditions (example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min. b. MS/MS Conditions (example):

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific jasmonates.

Experimental Workflow for Investigating the Role of this compound

The following diagram outlines a general workflow for designing and executing experiments to investigate the biological role of this compound in a specific plant process.

Figure 3: A general experimental workflow for studying this compound's role.

Conclusion

This compound occupies a pivotal position in plant metabolism as a direct precursor to the jasmonate family of phytohormones. Its conversion to jasmonic acid and subsequently to bioactive conjugates like JA-Ile initiates a sophisticated signaling cascade that is central to a plant's ability to respond to a wide range of environmental challenges. Understanding the biosynthesis, signaling, and physiological effects of this pathway is crucial for developing novel strategies in crop protection and for the discovery of new bioactive compounds for pharmaceutical applications. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to further unravel the multifaceted roles of this compound and the broader jasmonate signaling network in plant biology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide dynamic network analysis reveals the potential genes for MeJA-induced growth-to-defense transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of plant hormones by standard addition method [protocols.io]

- 5. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Methyl Jasmonate Enhances the Resistance of Populus alba var. pyramidalis Against Anoplophora glabripennis (Coleoptera: Cerambycidae) [mdpi.com]

- 11. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. Effects of Preharvest Methyl Jasmonate and Salicylic Acid Treatments on Growth, Quality, Volatile Components, and Antioxidant Systems of Chinese Chives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]

- 15. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]

- 16. Integrated Multi-omic Framework of the Plant Response to Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonate response decay and defense metabolite accumulation contributes to age-regulated dynamics of plant insect resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Linolenate: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl linolenate ((9Z,12Z,15Z)-octadeca-9,12,15-trienoate), a crucial fatty acid methyl ester in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.34 | m | Olefinic protons (-CH=CH-) |

| 3.67 | s | Methoxyl protons (-OCH₃) |

| 2.81 | t | Methylene protons between two double bonds (=CH-CH₂-CH=) |

| 2.30 | t | Methylene protons α to carbonyl group (-CH₂-COO-) |

| 2.05 | m | Allylic methylene protons (-CH₂-CH=) |

| 1.61 | m | Methylene protons β to carbonyl group (-CH₂-CH₂-COO-) |

| 1.30 | m | Methylene protons of the aliphatic chain (-CH₂-)n |

| 0.97 | t | Terminal methyl protons (-CH₂-CH₃) |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174.2 | Carbonyl carbon (-COO-) |

| 132.0 | Olefinic carbon (-CH=CH-CH₂-CH₃) |

| 130.3 | Olefinic carbon (-CH=CH-CH₂-CH=) |

| 128.3 | Olefinic carbon |

| 128.2 | Olefinic carbon |

| 127.8 | Olefinic carbon |

| 127.1 | Olefinic carbon |

| 51.4 | Methoxyl carbon (-OCH₃) |

| 34.1 | Methylene carbon α to carbonyl group (-CH₂-COO-) |

| 29.7 - 29.1 | Methylene carbons of the aliphatic chain |

| 27.2 | Allylic methylene carbon |

| 25.6 | Methylene carbon between two double bonds (=CH-CH₂-CH=) |

| 24.9 | Methylene carbon β to carbonyl group (-CH₂-CH₂-COO-) |

| 20.6 | Methylene carbon adjacent to terminal methyl group (-CH₂-CH₃) |

| 14.3 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3010 | =C-H stretching (alkene) |

| 2960, 2925, 2854 | C-H stretching (alkane) |

| 1743 | C=O stretching (ester) |

| 1654 | C=C stretching (alkene) |

| 1436 | C-H bending (CH₃) |

| 1170 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 292 | - | Molecular Ion [M]⁺ |

| 79 | 99.99 | [C₆H₇]⁺ (Base Peak)[1][2] |

| 95 | 61.29 | |

| 93 | 59.38 | |

| 108 | 56.65 | |

| 67 | 51.55 |

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

4.1. NMR Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5-mm NMR tube.[3]

-

Instrumentation : A high-field NMR spectrometer (e.g., 90 MHz, 400 MHz, or 800 MHz) is used for analysis.[4][5][6]

-

¹H NMR Acquisition : Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-5 seconds.[6]

-

¹³C NMR Acquisition : A 90-degree pulse angle is typically used with a longer relaxation delay (e.g., 6-18 seconds) to ensure quantitative accuracy.[3] Inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE) for better quantification.[7]

4.2. Infrared (IR) Spectroscopy

-

Sample Preparation : For neat samples, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (capillary film).[1][8] Alternatively, Attenuated Total Reflectance (ATR) can be used where the liquid sample is placed directly on the ATR crystal.[1]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

4.3. Mass Spectrometry (MS)

-

Sample Preparation : The this compound sample is diluted in a suitable solvent (e.g., hexane or methylene chloride) before injection.[9]

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is commonly used. The GC is equipped with a capillary column suitable for separating fatty acid methyl esters (e.g., BPX-70).[9]

-

GC Conditions : The oven temperature is programmed to ramp up to allow for the separation of components. Typical conditions might start at 140°C and increase to 180°C.[9]

-

MS Conditions : Electron Ionization (EI) at 70 eV is a common ionization method.[2] The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound | C19H32O2 | CID 5319706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(301-00-8) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. bch.ro [bch.ro]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files.core.ac.uk [files.core.ac.uk]

Methyl Linolenate as an Insect Attractant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Mechanism of Attraction

Methyl linolenate's role as an insect attractant is primarily understood through its function as a precursor or inducer of a blend of volatile organic compounds (VOCs) that are attractive to certain insect species. While direct attraction to this compound itself has been less studied, its application to plants has been shown to trigger the release of a variety of volatiles that act as synomones, benefiting both the plant by attracting natural enemies of herbivores, and the insect by guiding it to a food source or host.

A key example is the attraction of the parasitic wasp Cotesia kariyai to maize plants treated with this compound.[2][3] In this interaction, this compound induces the plant to emit a specific blend of VOCs that the wasp uses as a cue to locate its herbivorous host.[2][3]

Data Presentation: Volatiles Induced by this compound Treatment

The following table summarizes the key volatile compounds released by maize plants after treatment with this compound, which were found to be attractive to the parasitic wasp Cotesia kariyai.

| Compound | Chemical Class | Attractiveness to Cotesia kariyai |

| α-Pinene | Monoterpene | Attractive in pure form[2][3] |

| Menthol | Monoterpenoid | Attractive in pure form[2][3] |

| Methyl Salicylate | Ester | Attractive in a mixture[2][3] |

| α-Copaene | Sesquiterpene | Attractive in a mixture[2][3] |

| β-Myrcene | Monoterpene | Attractive in a mixture[2][3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the role of this compound and other semiochemicals as insect attractants.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall antennal olfactory sensitivity.

Objective: To determine if an insect antenna can detect this compound.

Materials:

-

Live, immobilized insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary microelectrodes

-

Ag/AgCl wires

-

Electrolyte solution (e.g., saline solution)

-

High-impedance DC amplifier

-

Data acquisition system (computer with appropriate software)

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound

-

Solvent (e.g., hexane or paraffin oil)

-

Control (solvent only)

Procedure:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are placed into two glass capillary microelectrodes filled with an electrolyte solution. Ag/AgCl wires are inserted into the back of the electrodes to establish an electrical connection.

-

Odor Stimulus Preparation: A solution of this compound is prepared in a suitable solvent at a specific concentration. A small amount of this solution is applied to a piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed inside an odor delivery device, such as a Pasteur pipette. A control stimulus with only the solvent is also prepared.

-

Stimulation and Recording: A continuous stream of purified and humidified air is directed over the antennal preparation. The odor delivery device is inserted into this airstream, and a puff of the odor stimulus is delivered to the antenna.

-

Data Acquisition: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the data acquisition system.

-

Data Analysis: The amplitude of the EAG response is measured. Responses to this compound are compared to the responses to the solvent control and a standard reference compound.

Y-Tube Olfactometer Assay

A Y-tube olfactometer is a behavioral assay used to determine an insect's preference between two odor sources.

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

-

Glass Y-tube olfactometer

-

Airflow meter and controller

-

Purified and humidified air source

-

Odor sources (e.g., filter paper treated with this compound and a solvent control)

-

Collection chambers

-

Light source (if applicable for the insect species)

-

Stopwatch

-

Test insects

Procedure:

-

Setup: The Y-tube olfactometer is placed horizontally or vertically, depending on the insect's behavior. A controlled and equal airflow is established through each arm of the Y-tube.

-

Odor Introduction: The odor source (filter paper with this compound) is placed in one arm of the olfactometer, and the control (filter paper with solvent) is placed in the other arm.

-

Insect Release: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect is allowed a set amount of time to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms. The time taken to make a choice is also recorded.

-

Replication: The experiment is replicated with multiple insects. To avoid positional bias, the positions of the odor and control arms are switched after a set number of trials.

-

Data Analysis: The number of insects choosing the arm with this compound is compared to the number choosing the control arm using a statistical test (e.g., Chi-squared test).

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation of volatile compounds by gas chromatography with the sensitive detection by an insect antenna.

Objective: To identify which specific compounds in a complex mixture (e.g., headspace of a this compound-treated plant) elicit an olfactory response in an insect.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

EAG setup (as described above)

-

Effluent splitter

-

Heated transfer line

-

Volatile sample (e.g., headspace extract)

Procedure:

-

Sample Injection: The volatile sample is injected into the GC.

-

Separation: The compounds in the sample are separated as they travel through the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's FID, which produces a chromatogram, while the other portion is directed through a heated transfer line to the insect antennal preparation.

-

Simultaneous Detection: The FID records the chemical profile of the sample, while the EAG setup records the antennal responses to the compounds as they elute from the column.

-

Data Analysis: The EAG signal is aligned with the FID chromatogram. Peaks in the EAG trace that correspond to specific peaks in the chromatogram indicate that the insect's antenna is responsive to those particular compounds. These active compounds can then be identified using mass spectrometry (GC-MS).

Mandatory Visualizations

Signaling Pathway: General Insect Olfaction

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow: Y-Tube Olfactometer Assay

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Conclusion and Future Directions

This compound is a significant semiochemical that can induce plant volatile emissions attractive to insects, particularly parasitic wasps. The methodologies of EAG, Y-tube olfactometry, and GC-EAD are crucial for elucidating the specific roles of this compound and its induced volatiles in insect behavior.

Future research should focus on several key areas:

-

Direct Behavioral Responses: Quantitative studies are needed to determine the direct attractive or repellent effects of pure this compound on a wider range of insect species, including dose-response relationships.

-

Electrophysiological Studies: Direct electrophysiological recordings (EAG and Single Sensillum Recording) are necessary to identify the specific olfactory sensory neurons and receptors that respond to this compound.

-

Field Studies: The efficacy of this compound as a lure or as a plant treatment to attract beneficial insects needs to be validated under field conditions.

-

Synergistic and Antagonistic Effects: Research into how this compound interacts with other plant volatiles to modulate insect behavior will provide a more complete understanding of its ecological role.

A deeper understanding of the mechanisms underlying this compound's activity as an insect attractant will open new avenues for the development of novel and sustainable pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Aversive effects of volatiles from intact plants help to fine tune host-searching behavior of the parasitoid wasp, Cotesia kariyai [frontiersin.org]

- 3. Learning of herbivore-induced and nonspecific plant volatiles by a parasitoid, Cotesia kariyai - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Differences Between Alpha-Linolenic Acid and Gamma-Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational differences between alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), two isomeric polyunsaturated fatty acids (PUFAs) with distinct metabolic fates and physiological effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by detailing their biochemical properties, metabolic pathways, and the experimental methodologies used for their study.

Core Structural and Physicochemical Distinctions

Alpha-linolenic acid and gamma-linolenic acid are both 18-carbon fatty acids with three double bonds, making them isomers with the same chemical formula (C18H30O2). However, the placement of these double bonds in their hydrocarbon chains leads to significant differences in their classification and biological roles.[1]

-